![molecular formula C10H16O B13872905 6-Propylspiro[3.3]heptan-2-one](/img/structure/B13872905.png)
6-Propylspiro[3.3]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Propylspiro[33]heptan-2-one is a spiro compound characterized by a unique bicyclic structureIts molecular formula is C10H16O, and it is known for its stability and reactivity under specific conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propylspiro[3.3]heptan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable ketone with a propyl group in the presence of a strong base, followed by cyclization to form the spiro structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
6-Propylspiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted spiro compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Propylspiro[3.3]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spiro compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Propylspiro[3.3]heptan-2-one involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Propylspiro[3.3]heptan-1-one
- 6-Propylspiro[3.3]heptan-3-one
- 6-Propylspiro[3.3]heptan-4-one
Uniqueness
6-Propylspiro[3.3]heptan-2-one is unique due to its specific spiro structure and the position of the propyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required .
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
6-propylspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-2-3-8-4-10(5-8)6-9(11)7-10/h8H,2-7H2,1H3 |
InChI-Schlüssel |
OXHNMKKVLWQHFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CC2(C1)CC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


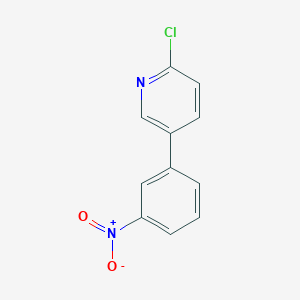
![6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13872826.png)
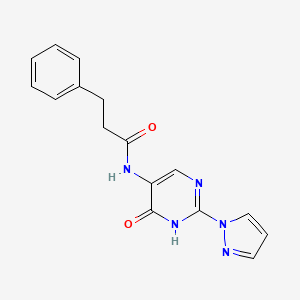
![Ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B13872835.png)
![tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate](/img/structure/B13872837.png)

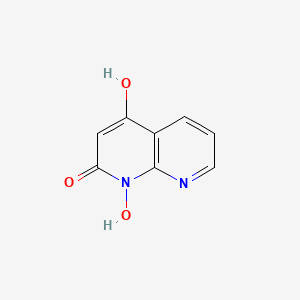
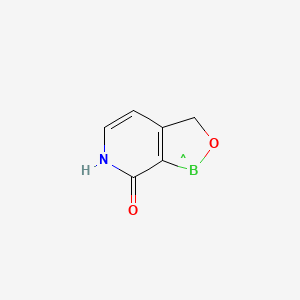
![[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol](/img/structure/B13872863.png)
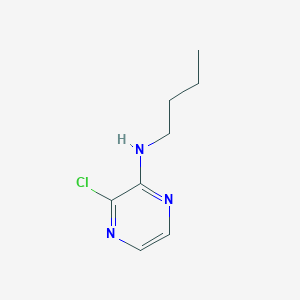
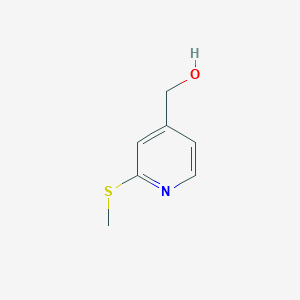
![2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol](/img/structure/B13872892.png)
![4-[(4-Methyltriazol-1-yl)methyl]piperidine](/img/structure/B13872893.png)
![4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872894.png)
